molecular formula C34H62O21 B1435701 Lac beta(1-4)Lac-beta-C10 CAS No. 1858224-00-6

Lac beta(1-4)Lac-beta-C10

Cat. No.: B1435701
CAS No.: 1858224-00-6
M. Wt: 806.8 g/mol
InChI Key: OABQMJAOTJPXDB-XQKMEKMUSA-N
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Description

Lac beta(1-4)Lac-beta-C10 is a non-ionic surfactant composed of two lactose units and a decyl chain. It is widely used in various fields, including medical, environmental, and industrial research. The compound has a molecular formula of C34H62O21 and a molecular weight of 806.84 g/mol .

Scientific Research Applications

Lac beta(1-4)Lac-beta-C10 has a wide range of scientific research applications:

    Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.

    Biology: Employed in the study of membrane proteins due to its ability to solubilize lipid bilayers.

    Medicine: Investigated for its potential use in drug delivery systems.

    Industry: Utilized in the formulation of cleaning products, cosmetics, and food additives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lac beta(1-4)Lac-beta-C10 typically involves the glycosylation of lactose with a decyl alcohol. This reaction is catalyzed by an enzyme such as β-glucosidase in organic solvents or ionic liquids . The reaction conditions include a temperature of around 30°C and the presence of co-solvents like acetone .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bioreactors to maintain optimal reaction conditions and ensure high yields. The product is then purified through techniques such as centrifugal evaporation from an aqueous solution .

Chemical Reactions Analysis

Types of Reactions

Lac beta(1-4)Lac-beta-C10 can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols.

    Substitution: The hydroxyl groups in the compound can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like sodium borohydride for reduction. The reactions are typically carried out under mild conditions to prevent degradation of the compound.

Major Products Formed

The major products formed from these reactions include decyl aldehyde, decyl alcohol, and various substituted derivatives of the original compound.

Mechanism of Action

The mechanism of action of Lac beta(1-4)Lac-beta-C10 involves its amphipathic nature, which allows it to interact with both hydrophilic and hydrophobic molecules. This property makes it effective in solubilizing lipid bilayers and enhancing the permeability of cell membranes . The compound targets membrane proteins and disrupts their structure, facilitating the study of their functions.

Comparison with Similar Compounds

Similar Compounds

    Octyl β-D-glucopyranoside: Another non-ionic surfactant with similar applications but a shorter alkyl chain.

    Dodecyl β-D-glucopyranoside: Similar structure but with a longer alkyl chain, offering different solubility properties.

Uniqueness

Lac beta(1-4)Lac-beta-C10 is unique due to its specific combination of two lactose units and a decyl chain, providing a balance between hydrophilicity and hydrophobicity. This balance makes it particularly effective in solubilizing membrane proteins and enhancing the permeability of cell membranes .

Properties

IUPAC Name

(2S,3R,4S,5R,6R)-2-[(2R,3S,4R,5R,6S)-6-[(2R,3R,4R,5R,6S)-6-[(2R,3S,4R,5R,6R)-6-decoxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H62O21/c1-2-3-4-5-6-7-8-9-10-48-31-25(45)21(41)28(16(12-36)50-31)54-33-27(47)23(43)30(18(14-38)52-33)55-34-26(46)22(42)29(17(13-37)51-34)53-32-24(44)20(40)19(39)15(11-35)49-32/h15-47H,2-14H2,1H3/t15-,16-,17-,18-,19+,20+,21-,22-,23-,24-,25-,26-,27-,28-,29-,30+,31-,32+,33+,34+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OABQMJAOTJPXDB-XQKMEKMUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCOC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H62O21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

806.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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